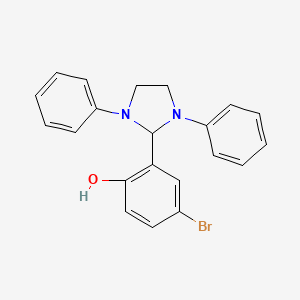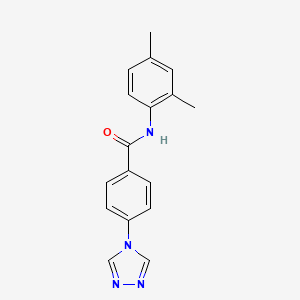
4-bromo-2-(1,3-diphenyl-2-imidazolidinyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-2-(1,3-diphenyl-2-imidazolidinyl)phenol is a chemical compound that belongs to the class of phenols. It is also known as bronopol and is widely used as a preservative in various industries, including cosmetics, pharmaceuticals, and personal care products. The compound has gained significant attention from the scientific community due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 4-bromo-2-(1,3-diphenyl-2-imidazolidinyl)phenol is not fully understood. However, studies have shown that the compound exerts its antimicrobial and anticancer effects by inhibiting the growth and proliferation of cells. The compound is believed to disrupt the cell membrane and interfere with the normal functioning of the cell.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-2-(1,3-diphenyl-2-imidazolidinyl)phenol have been extensively studied. The compound has been shown to possess antimicrobial properties against a wide range of microorganisms, including bacteria, fungi, and viruses. In addition, the compound has been shown to possess anticancer properties and can inhibit the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-bromo-2-(1,3-diphenyl-2-imidazolidinyl)phenol in lab experiments has several advantages. The compound is readily available and can be synthesized using simple methods. In addition, the compound is stable and can be stored for extended periods without degradation. However, the compound has some limitations, including its potential toxicity and the need for careful handling.
Direcciones Futuras
There are several future directions for the study of 4-bromo-2-(1,3-diphenyl-2-imidazolidinyl)phenol. One potential direction is the development of new synthetic methods that can yield higher purity products with better yields. Another direction is the study of the compound's potential use in other fields, such as agriculture and food preservation. Finally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in medicine.
Métodos De Síntesis
The synthesis of 4-bromo-2-(1,3-diphenyl-2-imidazolidinyl)phenol can be achieved through various methods. One of the commonly used methods is the reaction of 2-bromo-4-nitrophenol with 1,3-diphenyl-2-thiourea in the presence of a reducing agent such as iron powder. This method yields a high purity product with a yield of up to 75%.
Aplicaciones Científicas De Investigación
4-bromo-2-(1,3-diphenyl-2-imidazolidinyl)phenol has been widely studied for its potential applications in various fields. In the biomedical field, the compound has been shown to possess antimicrobial properties and can be used as a preservative in medical products. In addition, the compound has been shown to exhibit anticancer properties and has been studied for its potential use in cancer therapy.
Propiedades
IUPAC Name |
4-bromo-2-(1,3-diphenylimidazolidin-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O/c22-16-11-12-20(25)19(15-16)21-23(17-7-3-1-4-8-17)13-14-24(21)18-9-5-2-6-10-18/h1-12,15,21,25H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTSFTHQVJPXBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(N1C2=CC=CC=C2)C3=C(C=CC(=C3)Br)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S*,4R*)-1-[4-(4-chlorophenoxy)benzyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5380463.png)
![4-(1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5380477.png)
![3-ethyl-2-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-indole](/img/structure/B5380478.png)
![4-[4-(benzyloxy)-3-methylbenzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5380484.png)
![N-(2-ethoxyphenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5380490.png)
![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-N'-2-naphthylurea](/img/structure/B5380505.png)

![[4-(diethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]ethylcyanamide](/img/structure/B5380525.png)
![N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}-4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-amine](/img/structure/B5380531.png)
![4-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5380537.png)


![2-{2-[4-(dimethylamino)-2-(4-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethyl}phenol](/img/structure/B5380555.png)
![1-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5380570.png)